Bromocriptine mesylate is an ergot derivative with potent dopamine receptor agonist activity [, , , ]. It is classified as a dopamine D2 receptor agonist, with a higher affinity for D2 than D1 receptors [, ]. In scientific research, bromocriptine mesylate is frequently employed as a pharmacological tool to investigate the role of dopamine in various physiological processes and disease models.
While the provided abstracts do not detail specific synthesis methods for bromocriptine mesylate, a study exploring structure-activity relationships of new (5R,8R,10R)-ergoline derivatives provides insights into potential synthetic pathways []. This study suggests that (5R,8R,10R)-6-alkyl-8-ergolinemethanols can be synthesized from corresponding ergolinecarboxylates. These methanols are further converted to tosylates, which react with five-membered heterocycles containing nitrogen atoms to yield new ergolines, including potent dopaminergic agents like (5R,8R,10R)-8-(1,2,4-Triazol-1-ylmethyl)-6-methylergoline (BAM-1110) and (5R,8R,10R)-8-(1,2,4-Triazol-1-ylmethyl)-6-propylergoline (BAM-1602).
Bromocriptine mesylate is chemically designated as Ergotaman-3′,6′,18-trione, 2-bromo-12′-hydroxy-2′(1-methylethyl)-5′-(2-methylpropyl)-, (5′α)-monomethanesulfonate (salt) [, , ]. Although the abstracts lack detailed structural data, they consistently describe it as an ergot derivative. Further information on its specific molecular structure can be obtained from chemical databases and research articles focused on its synthesis and structural analysis.
Bromocriptine mesylate primarily exerts its effects by acting as a dopamine D2 receptor agonist [, , , ]. This agonistic action influences various physiological processes, including:
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6